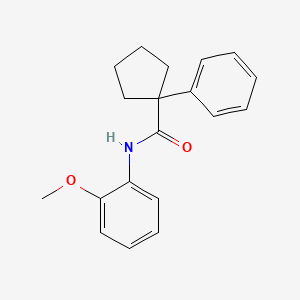

![molecular formula C20H16N4O3S B5645598 N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645598.png)

N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a type of organic compound . It belongs to the class of compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectra can be recorded on Bruker Avance 400 and 500 spectrometers in DMSO-d6 solution at room temperature .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite complex. They can involve a variety of reactants and catalysts, and can proceed through several different mechanisms .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The inhibitory concentrations of such molecules have been compared with standard reference drugs, showing promising results .

Antibacterial Agents

The benzothiazole moiety is a key feature in compounds with antibacterial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus. Some derivatives have shown promising minimum inhibitory concentration (MIC) values, indicating potential as antibacterial agents .

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Direcciones Futuras

Benzothiazole derivatives have shown promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)15-10-11-19(26)24(23-15)12-18(25)22-20-21-16-4-2-3-5-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAAOTYEHFDHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)

![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5645540.png)

![5-isobutyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5645543.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-diethyl-5-pyrimidinecarboxamide](/img/structure/B5645555.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5645559.png)

![N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B5645563.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5645570.png)

![N-(4-fluorophenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5645574.png)

![1-(4-isopropylphenyl)-N-methyl-5-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5645591.png)

![1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)